![molecular formula C11H12N2O2S2 B2922476 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole CAS No. 400087-46-9](/img/structure/B2922476.png)

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

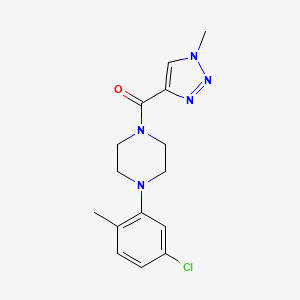

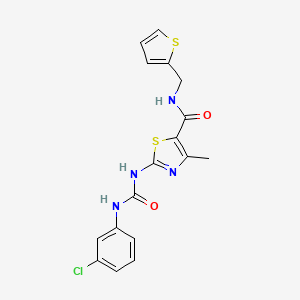

“4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole” is an organic compound with the molecular formula C11H12N2O2S2 . It is also known by the synonym "2-methylbenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation "Cc1ccccc1CS(=O)(=O)c2c(nns2)C" . The InChI representation is "InChI=1S/C11H12N2O2S2/c1-8-5-3-4-6-10(8)7-17(14,15)11-9(2)12-13-16-11/h3-6H,7H2,1-2H3" .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 268.35518 . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors and Antiglaucoma Agents

One study highlighted the synthesis of benzolamide analogues, including derivatives of 1,3,4-thiadiazole, which showed low nanomolar affinity for carbonic anhydrase isozymes CA I, II, and IV. These compounds were effective as topical antiglaucoma agents in normotensive rabbits, showing better efficacy and prolonged duration of action compared to standard drugs like dorzolamide and brinzolamide (Casini et al., 2003).

Antitubercular Agents

Another research area focuses on developing antituberculosis agents. Derivatives of 1,3,4-thiadiazoles were found to exhibit outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 µM. These compounds showed a highly selective antimycobacterial effect and low in vitro toxicities, making them of particular interest (Karabanovich et al., 2016).

Antifungal Agents

Research into antifungal agents has also been conducted. Aminobenzolamide derivatives of 1,3,4-thiadiazole, acting as potent inhibitors of the enzyme carbonic anhydrase, were also found to be effective antifungal agents against several Aspergillus and Candida species. These findings suggest a potential role in developing new antifungal medications (Mastrolorenzo et al., 2000).

Hypoglycemic Activity

A study on sulfonamido-1,3,4-thiadiazoles showed that these compounds might possess hypoglycemic activity, indicating potential for the development of new treatments for diabetes (Avetisyan et al., 1981).

Propiedades

IUPAC Name |

4-methyl-5-[(2-methylphenyl)methylsulfonyl]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-8-5-3-4-6-10(8)7-17(14,15)11-9(2)12-13-16-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAFMIBOPHCIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2922397.png)

![Furo[3,2-b]pyridin-7-amine-HCl](/img/structure/B2922398.png)

![Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2922402.png)

![4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2922403.png)

![4-Imino-3-methyl-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carbohydrazide](/img/structure/B2922404.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2922408.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(tert-butyl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetamide](/img/structure/B2922413.png)

![1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2922414.png)